![molecular formula C12H6BrCl2N3O2S B1327140 6-溴-2,4-二氯-7-(苯磺酰基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 1131992-26-1](/img/structure/B1327140.png)

6-溴-2,4-二氯-7-(苯磺酰基)-7H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

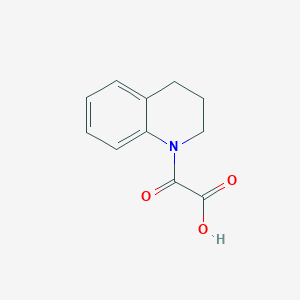

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines, which are nitrogen-containing heterocyclic compounds. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as chemotherapeutic agents and inhibitors of various biological pathways.

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidines involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines with straight side chains was achieved by condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones, followed by hydrolysis and coupling with diethyl l-glutamate and saponification . Although the exact synthesis of 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is not detailed in the provided papers, similar synthetic strategies could be employed, with appropriate modifications to introduce the bromo, chloro, and phenylsulfonyl groups at the respective positions on the pyrrolopyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines is characterized by a planar pyrrolopyrimidine ring system. For example, in a related compound, the pyrrolopyrimidine ring system was found to be essentially planar, and the substituent phenyl ring formed a dihedral angle with the core structure . This planarity is crucial for the interaction of the compound with biological targets. The presence of substituents like bromo and chloro groups can influence the molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions, which are essential for their diversification and potential biological applications. For instance, halogenated pyrimidines can be used in palladium-catalyzed cross-couplings and Buchwald–Hartwig aminations, as well as direct aromatic substitutions . These reactions allow for the introduction of various functional groups, which can modulate the compound's pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of halogen atoms and the phenylsulfonyl group in 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine would affect its lipophilicity, which is an important factor for its bioavailability and cellular uptake. Vibrational spectral analysis using techniques like FT-IR and FT-Raman can provide insights into the stability and charge distribution within the molecule . Additionally, molecular docking studies can predict the inhibitory activity of such compounds against specific biological targets, indicating their potential as chemotherapeutic agents .

科学研究应用

合成与抗病毒活性

一项研究调查了各种吡咯并[2,3-d]嘧啶的合成及其抗病毒活性,特别是针对人类巨细胞病毒 (HCMV) 和单纯疱疹病毒 1 型 (HSV-1)。虽然观察到一些活性,但这些化合物的细胞毒性导致得出结论,认为它们不值得进一步研究 (Saxena 等人,1988 年)。

核苷抗生素的合成

对与吡咯并[2,3-d]嘧啶核苷抗生素相关的 4,5-二取代-7-(β-d-呋喃核糖基)吡咯并[2,3-d]嘧啶的合成研究揭示了这些衍生物的生化意义 (Hinshaw 等人,1969 年)。

二氢叶酸还原酶抑制剂

2,4-二氨基噻吩并[2,3-d]嘧啶亲脂性抗叶酸剂作为肺炎卡氏肺囊虫和弓形虫二氢叶酸还原酶的抑制剂显示出前景。这项研究有助于了解这些化合物作为相关感染的潜在治疗方法 (Rosowsky 等人,1997 年)。

抗肿瘤剂的合成

另一项研究合成了新型非经典 2,4-二氨基-6-甲基-5-取代吡咯并[2,3-d]嘧啶,作为二氢叶酸还原酶的潜在抑制剂和抗肿瘤剂。这项研究增强了人们对这些化合物在癌症治疗中的了解 (Gangjee 等人,2005 年)。

核苷类似物的合成

通过钠盐糖基化程序合成结核霉素衍生物,为制备具有潜在生物应用的新型核苷类似物提供了见解 (Kazimierczuk 等人,1984 年)。

抗菌活性

一项关于取代三环化合物(包括吡咯并[2,3-d]嘧啶)的合成和抗菌活性的研究表明,它们具有显着的抗菌和抗真菌活性,这对于解决各种微生物感染至关重要 (Mittal 等人,2011 年)。

二氢尿嘧啶脱氢酶和尿苷磷酸化酶抑制剂

对苯硒代烯基和苯硫代取代嘧啶的研究提供了对它们抑制二氢尿嘧啶脱氢酶和尿苷磷酸化酶的见解。这些发现有助于了解生物系统中的这些酶 (Goudgaon 等人,1993 年)。

通过 Cu 催化的偶联反应合成

报道了一种 Cu 催化的吡咯并[2,3-d]嘧啶衍生物合成方法,为这些化合物提供了绿色且经济的方法,这些化合物在各种化学合成中很有价值 (Wang 等人,2017 年)。

属性

IUPAC Name |

7-(benzenesulfonyl)-6-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2N3O2S/c13-9-6-8-10(14)16-12(15)17-11(8)18(9)21(19,20)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFZKYAZWMEXLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301161066 |

Source

|

| Record name | 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine | |

CAS RN |

1131992-26-1 |

Source

|

| Record name | 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

acetic acid](/img/structure/B1327063.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)